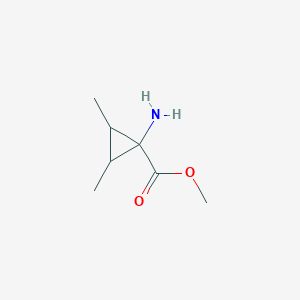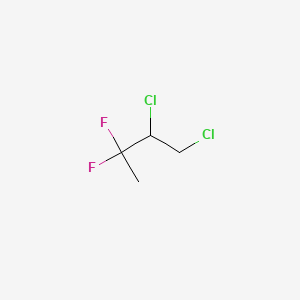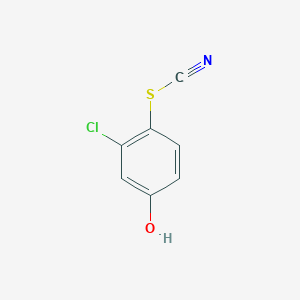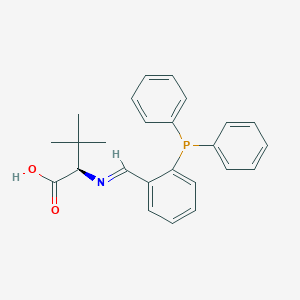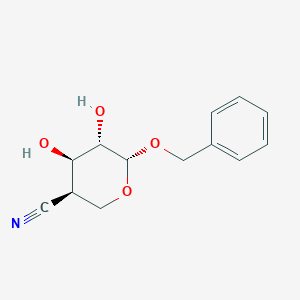
N-Boc-2-fluorocyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-fluorocyclohexylamine is a fluorinated building block used in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 2-fluorocyclohexylamine. The incorporation of fluorine into organic molecules is of significant interest due to its ability to modify the polarity, pKa value, conformation, and metabolic stability of the compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-2-fluorocyclohexylamine can be synthesized through a cis-selective hydrogenation process developed by Glorius and coworkers . The process involves the hydrogenation of fluorinated precursors under specific conditions to achieve the desired cis configuration. The Boc protection of amines can be achieved using di-tert-butyl dicarbonate ((Boc)2O) under various conditions, including base-catalyzed reactions with reagents such as DMAP, aqueous NaOH, or NaHMDS .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation processes and Boc protection reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-2-fluorocyclohexylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding 2-fluorocyclohexylamine.
Substitution: The fluorine atom in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed
The major products formed from the reactions of this compound include deprotected amines, oxidized derivatives, and substituted fluorocyclohexylamines. These products are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
N-Boc-2-fluorocyclohexylamine has a wide range of scientific research applications, including:
Biology: It is employed in the development of fluorinated biomolecules for studying biological processes and interactions.
Medicine: The compound is used in the synthesis of potential drug candidates, particularly those requiring fluorine incorporation for improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of N-Boc-2-fluorocyclohexylamine involves its role as a precursor in chemical synthesis. The Boc protecting group provides stability during reactions, allowing for selective transformations. Upon deprotection, the resulting 2-fluorocyclohexylamine can interact with various molecular targets and pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Boc-2-fluorocyclohexylamine include:
- N-Boc-5-methoxy-2-indolylboronic acid
- 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
- 3-(N-Boc-amino)phenylboronic acid
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorinated compound offers advantages in terms of metabolic stability and conformation, making it a valuable building block in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C11H20FNO2 |
|---|---|
Poids moléculaire |
217.28 g/mol |
Nom IUPAC |
tert-butyl N-(2-fluorocyclohexyl)carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14) |
Clé InChI |
JMBBUHQGZLAHBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)
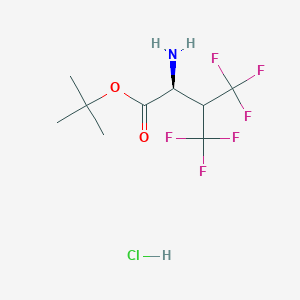

![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
